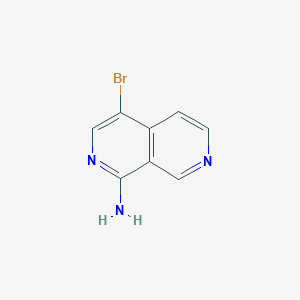

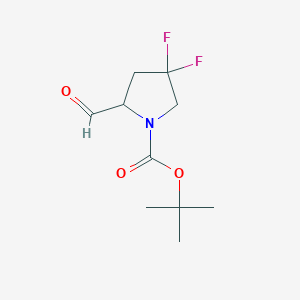

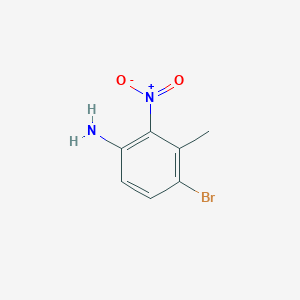

![molecular formula C8H9N3O B1290651 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine CAS No. 916792-12-6](/img/structure/B1290651.png)

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is a derivative of isoxazolopyridine, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse chemical properties and biological activities. The specific structure and substituents on the isoxazolopyridine core can significantly influence the chemical reactivity and potential applications of these molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of complexes with ligands similar to this compound has been reported, where the ligand interacts with divalent cations like Zn, Cd, and Cu in the presence of auxiliary chelating-bridging ligands . Another study describes the interaction of a related ligand with divalent metal salts in aqueous media, leading to the formation of crystalline solids . These studies indicate that the synthesis of such compounds often involves coordination with metal ions and can result in a variety of structural motifs.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using X-ray diffraction and quantum chemical calculations . These analyses reveal that the compounds can crystallize in different systems and exhibit various space groups, with the presence of water molecules playing a role in stabilizing the structure . The geometry and electron density maps suggest that the tautomeric form of the compound can influence its crystalline state .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied, showing that primary amines can react with oxazolopyridine thione to form specific derivatives . The electronic structure and prototropic tautomerism of these compounds have been theoretically studied, indicating that they can undergo regioselective alkylation and sulfonylation . These reactions are important for the functionalization of the core structure and can lead to compounds with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridine derivatives are influenced by their molecular structure. The temperature dependence of IR and Raman spectra of a related compound has been measured, providing insights into the vibrational characteristics and proton transfer dynamics . The electronic structure and tautomerism of these compounds have been studied, revealing their acidic nature and the influence of substituents on their electronic properties .

Propiedades

IUPAC Name |

4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMSNXTUZQZFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NO2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639886 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916792-12-6 |

Source

|

| Record name | 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

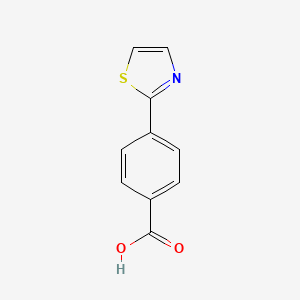

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)